

Fmoc-D-homoleucine structure

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Compound of Interest

Compound Name: *Fmoc-D-homoleucine*

Cat. No.: *B557671*

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An In-depth Technical Guide to **Fmoc-D-homoleucine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Fmoc-D-homoleucine**, a key building block in modern peptide synthesis. It details the compound's physicochemical properties, its primary applications, and a generalized experimental protocol for its use in solid-phase peptide synthesis (SPPS).

Core Concepts

Fmoc-D-homoleucine is a synthetic amino acid derivative that plays a crucial role in the development of peptide-based therapeutics and research.^[1] The "Fmoc" (fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the α -amino group of the amino acid.^[2] This feature is central to its application in Fmoc-based solid-phase peptide synthesis, allowing for the stepwise and controlled assembly of peptide chains.^{[2][3]} The "D" designation indicates that it is the D-enantiomer, which can be incorporated into peptides to increase their stability against enzymatic degradation and to modulate their biological activity.^[4]

Physicochemical Properties

A summary of the key physicochemical properties of **Fmoc-D-homoleucine** is presented in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid[5][6]
CAS Number	204320-60-5[7]
Molecular Formula	C ₂₂ H ₂₅ NO ₄ [7]
Molecular Weight	367.44 g/mol [7]
Synonyms	Fmoc-D-HomoLeu-OH, (R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid, Fmoc-D-Hle-OH[5][8]

Table 2: Physical and Chemical Properties

Property	Value
Appearance	White solid[1][6]
Storage Temperature	0-8 °C[1]
Boiling Point (Predicted)	568.1 ± 33.0 °C[8]
Density (Predicted)	1.188 ± 0.06 g/cm ³ [8]
pKa (Predicted)	3.91 ± 0.23[8]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The primary application of **Fmoc-D-homoleucine** is in solid-phase peptide synthesis.[1][4] The following is a generalized protocol for the incorporation of an Fmoc-protected amino acid, such as **Fmoc-D-homoleucine**, into a growing peptide chain on a solid support.

Materials and Reagents

- **Fmoc-D-homoleucine**

- Solid support resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)[3]
- N,N-Dimethylformamide (DMF)
- Deprotection solution: 20% piperidine in DMF[3]
- Coupling reagent (e.g., HBTU, HATU, DIC)[9][10]
- Base for coupling (e.g., N,N-Diisopropylethylamine (DIPEA), Collidine)[10]
- Washing solvents (e.g., DMF, Dichloromethane (DCM))
- Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers)[10]
- Diethyl ether (for precipitation)

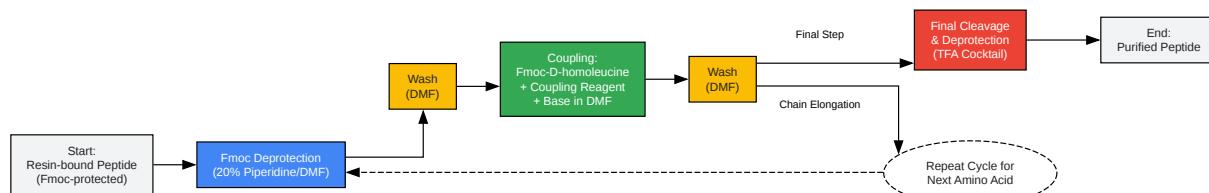
Step-by-Step Procedure

- Resin Swelling: The solid support resin is swelled in DMF for at least 30 minutes in a reaction vessel to ensure optimal reaction conditions.[9]
- Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound peptide is removed by treating the resin with a 20% solution of piperidine in DMF.[3] This is typically a two-step process: a short treatment of 1-2 minutes followed by a longer treatment of 15-20 minutes to ensure complete deprotection.[9][11] The resin is then thoroughly washed with DMF to remove the piperidine and the Fmoc-piperidine adduct.[11]
- Amino Acid Coupling: The incoming **Fmoc-D-homoleucine** is activated and coupled to the newly freed N-terminal amine of the peptide chain. To achieve this, **Fmoc-D-homoleucine** is pre-dissolved in DMF with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) and then added to the resin.[10] The reaction is allowed to proceed for a sufficient time (typically 1-2 hours) to ensure complete coupling.
- Washing: After the coupling reaction, the resin is thoroughly washed with DMF and other solvents to remove any unreacted reagents and byproducts.[10]

- Cycle Repetition: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid to be added to the peptide chain.
- Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), and scavengers to protect sensitive amino acids.[10]
- Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

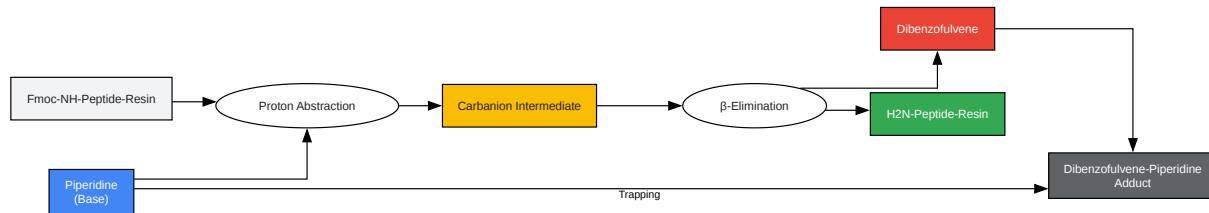
Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow



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Caption: Generalized workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Fmoc Deprotection Mechanism

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Caption: Mechanism of Fmoc deprotection using piperidine.

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